6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine
Description
6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine is a halogenated derivative of the imidazo[2,1-b][1,3]oxazine scaffold, a bicyclic heterocycle featuring fused imidazole and oxazine rings. This compound is characterized by bromo and chloro substituents at positions 6 and 7, respectively.
Properties
Molecular Formula |
C6H4BrClN2O |
|---|---|
Molecular Weight |
235.46 g/mol |
IUPAC Name |
6-bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C6H4BrClN2O/c7-4-3-10-2-1-9-6(10)11-5(4)8/h1-2H,3H2 |
InChI Key |
OQHTXCAHDHQELK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(OC2=NC=CN21)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Epoxide Ring-Opening and Cyclization
A cornerstone method involves epoxide intermediates to construct the oxazine ring. For example, 2-chloro-4-nitroimidazole (40 ) undergoes alkylation with iodides like 4-iodo-2-methylbut-1-ene (15 ) to form alkene 41 , which is epoxidized using m-CPBA to yield epoxide 42 . Subsequent ring-opening with phenols (e.g., 4-(trifluoromethoxy)phenol) in methyl ethyl ketone (MEK) at 82°C generates alcohol intermediates, which cyclize under basic conditions (NaH/DMF) to form the imidazooxazine scaffold. This approach achieves regioselectivity critical for bromo and chloro substitutions at positions 6 and 7.
Stepwise Synthesis and Optimization
Initial Alkylation and Functionalization
The synthesis begins with alkylation of 2-chloro-4-nitroimidazole (40 ) using 4-iodo-2-methylbut-1-ene (15 ) in DMF at 20°C, yielding alkene 41 in 72% efficiency. Epoxidation with m-CPBA proceeds at 0°C to minimize side reactions, producing epoxide 42 in 80% yield.
Table 1: Key Reaction Conditions for Epoxide Formation
Ring-Opening and Cyclization
Epoxide 42 reacts with 6-bromopyridin-3-ol (68 ) in MEK at 81°C, yielding alcohol 69 (57%) and oxazine 70 (12%). Subsequent treatment of 69 with NaH in DMF at 20°C completes cyclization to 70 with 91% efficiency.
Table 2: Cyclization Efficiency Under Varied Bases
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 20 | 91 |
| K₂CO₃ | MEK | 82 | 68 |
Halogen-Specific Functionalization Techniques
Bromine Incorporation via Suzuki-Miyaura Coupling
Bromo groups are introduced using Suzuki-Miyaura cross-coupling. Bromide 70 reacts with arylboronic acids (e.g., 4-fluorophenylboronic acid) in toluene/EtOH under Pd(dppf)Cl₂ catalysis at 86°C, achieving 85–98% yields. This method ensures precise bromine placement while preserving the oxazine ring’s integrity.
Chlorine Retention Strategies
Chlorine at position 7 is retained through careful selection of starting materials and mild reaction conditions. For instance, 2-chloro-4-nitroimidazole resists dehalogenation during alkylation and cyclization when processed below 50°C.
Purification and Analytical Characterization
Chromatographic Techniques
Preparative chiral HPLC separates enantiomers of intermediates like 29 , achieving >99% enantiomeric excess (ee) using Chiralpak IC columns. This step is critical for pharmacological studies requiring stereochemical purity.
Spectroscopic Validation
1H NMR confirms regiochemistry: the imidazooxazine proton at δ 7.25 ppm (singlet) and oxazine protons at δ 4.10–4.35 ppm (multiplet). High-resolution mass spectrometry (HRMS) validates molecular ions ([M+H]+) within 2 ppm error.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Bromo-Chloro Imidazooxazine Synthesis
| Method | Total Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|
| Epoxide Ring-Opening | 5 | 62 | Regioselective halogenation |
| SNAr Functionalization | 4 | 78 | Rapid bromide introduction |
| Suzuki Coupling | 3 | 85 | Late-stage diversification |
The epoxide route excels in regiocontrol but requires stringent temperature management. SNAr methods offer speed but limited scalability, while Suzuki couplings enable modular synthesis at the expense of palladium costs .
Chemical Reactions Analysis
Oxidation Reactions
The oxazine ring undergoes selective oxidation under acidic conditions. Treatment with potassium permanganate (KMnO₄) in sulfuric acid yields a ketone derivative at the 5-position of the oxazine ring. This reaction proceeds via electrophilic attack on the electron-rich α-carbon, followed by dehydrogenation:
Applications include synthesizing intermediates for antitubercular agents .
Nucleophilic Substitution Reactions
The bromine and chlorine atoms participate in SNAr (nucleophilic aromatic substitution) reactions:
-
Bromine replacement : Reacts with sodium hydroxide (NaOH) in ethanol/water (1:1) at 80°C to form a hydroxyl derivative.
-
Chlorine replacement : Substitution with amines (e.g., methylamine) in DMF at 120°C produces amino-functionalized analogs.
Kinetic studies show bromine exhibits higher reactivity than chlorine due to its lower electronegativity and larger atomic radius.
Cross-Coupling Reactions
The bromine substituent enables palladium-catalyzed cross-coupling:
-
Suzuki coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 90°C to form biaryl derivatives.
-
Buchwald-Hartwig amination : Forms C–N bonds with primary/secondary amines under similar catalytic conditions.
These reactions expand structural diversity for drug discovery .
Alkylation Reactions
The N–H group in the imidazole ring undergoes alkylation with methyl iodide (CH₃I) in the presence of NaH (base) in DMF at 25°C, yielding N-methylated products. This modification enhances lipophilicity, improving membrane permeability in bioactive compounds .
Hydrolysis Reactions
The oxazine ring hydrolyzes under basic conditions (pH > 10) to form a diamino alcohol intermediate. This reaction is critical for prodrug activation in antimycobacterial agents .
Scientific Research Applications
Antitubercular Activity
6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine is notable for its antitubercular properties. Compounds with similar structures have shown efficacy against Mycobacterium tuberculosis, particularly in inhibiting cell wall synthesis and disrupting metabolic pathways. For instance, derivatives like PA-824 demonstrate significant activity against both replicating and non-replicating strains of M. tuberculosis and are currently in clinical trials .
Case Study: PA-824
PA-824 has been extensively studied for its unique mechanism of action involving reductive metabolism. In animal models, it has shown improved efficacy compared to traditional treatments, suggesting that compounds like this compound could lead to novel therapeutic options for tuberculosis treatment .
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| PA-824 | 2-Nitro group | Effective against Mycobacterium tuberculosis |
| Delamanid | Nitroimidazole core | Inhibits cell wall synthesis |
| 6-Nitroimidazooxazole | Nitro group | Broad-spectrum antibacterial activity |
Antimicrobial Properties
In addition to its antitubercular effects, this compound exhibits broad-spectrum antimicrobial activity. The halogen substitutions enhance its interaction with biological targets, potentially leading to increased potency against resistant bacterial strains. Similar compounds have demonstrated effectiveness against various pathogens, indicating a promising avenue for further research in antimicrobial drug development .
Cytotoxicity Studies
Recent studies have assessed the cytotoxic effects of compounds related to this compound across different cancer cell lines. The MTT assay was utilized to evaluate the viability of human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) cells. Results indicated that certain derivatives exhibited potent cytotoxicity comparable to established chemotherapeutics like doxorubicin .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of this compound has revealed critical insights into how modifications affect biological activity. For example, the introduction of different substituents at specific positions on the imidazo[2,1-b][1,3]oxazine core can significantly influence the compound's efficacy against tuberculosis and other infections .
Mechanism of Action
The mechanism of action of 6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, some derivatives of imidazo[2,1-b][1,3]oxazine have been shown to inhibit enzymes like factor IXa, which is involved in blood coagulation .
Comparison with Similar Compounds
Structural Analogues in Anti-Tubercular Drug Development
Pretomanid (PA-824)
- Structure : (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine .
- Key Features :
- Activity : MIC90 values of 0.18–1.63 μM against Mycobacterium tuberculosis (Mtb) H37Rv, with potent intracellular activity in macrophages .
DNDI-0690 Pyridine Derivative
- Structure : 7-Methyl-2-nitro-7-({[5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine .
- Key Features :
- A pyridine ring with a trifluoromethyl group improves solubility and oral bioavailability.
- Retains the nitro group for bioactivation.
- Activity : >96% reduction in parasite burden in visceral leishmaniasis models at 50 mg/kg (oral) .
Compound 56 (Sulfonamide Derivative)
- Structure : 2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine with a sulfonamide side chain .
- Key Features :
- Sulfonamide substituent introduces polarity but reduces potency.
- Activity : MIC90 of 1.63 μM against Mtb, less active than pretomanid .
2-Bromo-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (CID 96619145)
- Key Features :
- Activity: No reported biological data .
Comparative Analysis of Substituent Effects
| Compound | Substituents | Molecular Formula | Key Pharmacokinetic Features | MIC90 (μM) |
|---|---|---|---|---|
| 6-Bromo-7-chloro derivative | 6-Br, 7-Cl | C6H5BrClN2O | Likely reduced solubility vs. nitro derivatives; halogenated substituents may enhance metabolic stability | N/A |
| Pretomanid | 2-NO2, 6-O-CF3OPh | C20H16F3N3O5 | High lipophilicity; nitro-dependent bioactivation | 0.18–1.63 |
| DNDI-0690 Pyridine derivative | 2-NO2, 7-O-Py(CF3) | C17H15F3N4O4 | Improved solubility and oral bioavailability | >96% efficacy (VL model) |
| Compound 56 | 2-NO2, sulfonamide side chain | C14H14N4O5S | Reduced potency due to polar sulfonamide | 1.63 |
Structure-Activity Relationships (SAR)
- Nitro Group : Essential for anti-TB activity via nitroreductase-mediated activation . The absence of this group in 6-bromo-7-chloro derivatives may limit efficacy unless alternative bioactivation pathways exist.
- However, they may reduce binding to Ddn compared to nitro groups.
- Side Chain Modifications : Lipophilic groups (e.g., trifluoromethoxybenzyl in pretomanid) enhance membrane penetration, while polar groups (e.g., sulfonamide in Compound 56) reduce potency .
Pharmacokinetic and Toxicity Profiles
- 6-Bromo-7-chloro derivative : Predicted to have higher metabolic stability due to halogenation but may face solubility challenges. Toxicity data are unavailable.
Biological Activity
6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine is a heterocyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a fused imidazole and oxazine ring system with the following characteristics:
- Molecular Formula : C₆H₄BrClN₂O
- Molecular Weight : 235.46 g/mol
- CAS Number : 2168244-68-4
The presence of bromine and chlorine atoms at specific positions enhances its reactivity and biological interaction potential, making it a candidate for further pharmacological exploration .
Antimicrobial Properties
Research indicates that derivatives of imidazo[2,1-b][1,3]oxazine, including this compound, exhibit significant activity against Mycobacterium tuberculosis , particularly in multidrug-resistant strains. The mechanism of action involves inhibition of cell wall synthesis and disruption of metabolic pathways within bacterial cells.
A study highlighted that while these compounds showed potent anti-tubercular activity, they did not demonstrate substantial effects against other bacterial or fungal pathogens .
Molecular Docking Studies
Molecular docking simulations have been conducted to assess the binding affinity of this compound to various biological targets. These studies are crucial for understanding how the compound interacts with enzymes or receptors related to disease mechanisms. The results suggest that the compound's halogen substitutions may enhance its binding efficacy compared to non-halogenated analogs .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and notable activities of compounds similar to this compound:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| PA-824 | 2-Nitro group | Effective against Mycobacterium tuberculosis |
| Delamanid | Nitroimidazole core | Inhibits cell wall synthesis |
| 6-Nitroimidazooxazole | Nitro group | Broad-spectrum antibacterial activity |
This comparison illustrates how the unique combination of bromine and chlorine in this compound may confer distinct biological activities relative to its analogs.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Starting from Imidazole Derivatives : Utilizing bromination and chlorination reactions to introduce halogen substituents.
- Oxazine Formation : Employing cyclization techniques to form the oxazine ring structure.
Optimization of reaction conditions is essential for maximizing yield and purity during synthesis .
Case Studies
Recent studies have focused on synthesizing imidazo[2,1-b][1,3]oxazine derivatives and evaluating their anti-tubercular activity. For instance:
Q & A
Statistical tools for structure-activity relationship (SAR) studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
